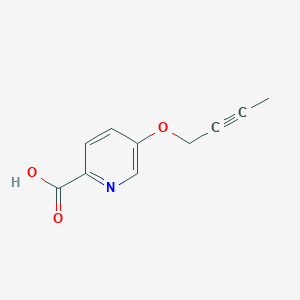

5-(But-2-ynyloxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-but-2-ynoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHGEDJAUCJHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 but 2 Ynyloxy Picolinic Acid and Its Structural Analogues

Strategic Retrosynthesis and Precursor Selection for the Picolinic Acid Scaffold

A logical retrosynthetic analysis of 5-(but-2-ynyloxy)picolinic acid dictates the primary disconnection strategies. The target molecule can be deconstructed at the ether linkage and within the pyridine (B92270) core, revealing key precursors and guiding the forward synthesis.

Elaboration of the Pyridine-2-carboxylic Acid Core

The foundational structure is the pyridine-2-carboxylic acid, or picolinic acid, core. The primary challenge lies in achieving the desired substitution pattern, particularly at the C5 position. Classical methods for synthesizing functionalized pyridines often rely on the condensation of carbonyl compounds and amines, such as the Hantzsch synthesis. nih.gov However, for creating specific isomers like the 5-substituted picolinic acid, a more direct functionalization of a pre-formed pyridine ring is often more efficient.

A key precursor identified through retrosynthesis is 5-hydroxypicolinic acid . This intermediate is strategic as the hydroxyl group provides a direct handle for introducing the desired side chain. The synthesis of 5-hydroxypicolinic acid itself can be approached from commercially available starting materials, such as 2-methyl-5-hydroxypyridine, through oxidation of the methyl group. Alternatively, biosynthetic pathways have been explored, though not for direct chemical synthesis, which elucidate the formation of hydroxypicolinic acid derivatives from precursors like L-lysine. nih.govrsc.orgelsevierpure.com

Another retrosynthetic approach involves the late-stage introduction of the carboxylic acid function. This could begin with a 5-substituted pyridine, such as 5-bromopyridine, which is then functionalized with the but-2-ynyloxy group, followed by metallation and carboxylation at the C2 position. However, this route can present challenges with regioselectivity and functional group tolerance.

Introduction of the But-2-ynyloxy Moiety at the C5 Position

The most straightforward retrosynthetic disconnection is at the C5 ether linkage. This bond can be formed by coupling a nucleophilic oxygen at the C5 position of the picolinic acid scaffold with an electrophilic but-2-ynyl source.

This leads to two primary synthons:

Synthon A: A 5-hydroxypicolinic acid derivative (nucleophile).

Synthon B: A but-2-yne derivative with a suitable leaving group, such as 1-bromo-2-butyne (electrophile).

The forward synthesis would then involve an etherification reaction between these two precursors. A critical consideration in this approach is the potential for the carboxylic acid group of the picolinic acid to interfere with the reaction, either by acting as a competing nucleophile or by altering the reactivity of the pyridine ring. Therefore, protection of the carboxylic acid, for instance as a methyl or ethyl ester, is a common strategy employed before performing the etherification. The ester can then be hydrolyzed in a final step to yield the target acid.

Optimized Functionalization Reactions for Oxygen-Alkyne Linkage Formation

The formation of the C-O bond between the pyridine ring and the alkyne side chain is the pivotal step in the synthesis of this compound.

Etherification Methods Employing But-2-yn-1-ol Derivatives

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. In this context, it involves the deprotonation of the hydroxyl group of a 5-hydroxypicolinic acid ester to form an alkoxide, which then acts as a nucleophile to displace a halide from a but-2-ynyl electrophile.

Reaction Scheme: The reaction typically proceeds by treating methyl 5-hydroxypicolinate with a base to form the corresponding phenoxide. This is followed by the addition of an electrophile like 1-bromo-2-butyne.

Base Selection: A variety of bases can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Temperature: The reaction temperature can be varied from room temperature to elevated temperatures to optimize the reaction rate and yield.

| Base | Solvent | Typical Temperature (°C) | Key Advantages |

|---|---|---|---|

| NaH | DMF, THF | 0 to 25 | Strong base, drives reaction to completion. |

| K₂CO₃ | Acetone, Acetonitrile | 25 to 80 | Milder, inexpensive, and easy to handle. |

| Cs₂CO₃ | Acetonitrile, Toluene | 50 to 110 | Highly effective due to the "cesium effect," often improving yields. |

Metal-Catalyzed Coupling Strategies for C-O Bond Formation

More advanced methods for C-O bond formation involve transition-metal catalysis, which can often proceed under milder conditions and with greater functional group tolerance than traditional methods. thieme-connect.com These reactions have become powerful tools in modern organic synthesis. nih.gov

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a well-established method for forming diaryl ethers. A modified version can be applied to couple alcohols with aryl halides. For the synthesis of the target compound, this would involve reacting a 5-halopicolinate (e.g., methyl 5-bromopicolinate) with but-2-yn-1-ol in the presence of a copper catalyst and a base.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed C-O cross-coupling reactions, developed by Buchwald and Hartwig, offer a highly versatile and efficient alternative. This methodology allows for the coupling of aryl halides or triflates with a wide range of alcohols. The reaction typically employs a palladium catalyst, a specialized phosphine ligand, and a base. The choice of ligand is critical for achieving high catalytic activity and selectivity.

| Reaction Type | Metal Catalyst | Typical Ligand | Substrates |

|---|---|---|---|

| Ullmann-type Coupling | CuI, Cu₂O | Phenanthroline, DMEDA | 5-Halopicolinate + But-2-yn-1-ol |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald or Hartwig phosphine ligands | 5-Halopicolinate + But-2-yn-1-ol |

These metal-catalyzed methods are particularly advantageous when dealing with complex molecules where harsh conditions of the Williamson ether synthesis might be detrimental. acs.org

Multi-Component Reactions and Heterogeneous Catalysis in Synthesis

Modern synthetic chemistry increasingly focuses on efficiency and sustainability. Multi-component reactions (MCRs) and heterogeneous catalysis represent two key strategies that align with these goals and are applicable to the synthesis of complex pyridine derivatives. nih.gov

Multi-Component Reactions: MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov While a specific MCR for this compound is not established, various MCRs are known to produce highly substituted pyridine rings. researchgate.netrsc.org For instance, a multi-component reaction involving aldehydes, malononitrile (B47326), and an ammonium source can generate picolinate (B1231196) derivatives. rsc.org Such a strategy could potentially be adapted to build a pyridine core already containing precursors to the desired functionalities, thereby increasing synthetic efficiency.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability. researchgate.net In the context of pyridine synthesis and functionalization, various heterogeneous catalysts have been developed. For example, metal-organic frameworks (MOFs) like UiO-66-N(Zr) have been used as novel nanoporous heterogeneous catalysts for the synthesis of picolinates. researchgate.netrsc.org Similarly, iridium catalysts supported on sulfated zirconium oxide have shown activity in the hydroboration of pyridines, demonstrating the potential of supported metals for pyridine functionalization. acs.orgnsf.gov Applying heterogeneous catalysis to the etherification or cross-coupling steps could streamline the synthesis of this compound by simplifying purification and reducing waste.

Stereoselective Synthesis of Chiral Analogues

There is no specific information available in the reviewed scientific literature regarding the stereoselective synthesis of chiral analogues of this compound. The introduction of chirality would likely require the use of chiral starting materials, auxiliaries, or catalysts, none of which have been described for this compound.

Process Optimization and Yield Enhancement Strategies

Detailed studies on process optimization and yield enhancement specifically for the synthesis of this compound are not present in the public domain. The following subsections are based on general principles of chemical process development that would be applicable but have not been specifically reported for this compound.

Refinement of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)

While general synthetic routes for similar picolinic acids exist, specific data on the refinement of reaction conditions for this compound is unavailable. Optimization would typically involve a systematic investigation of how variables such as temperature, solvent polarity, and catalyst choice and loading impact the reaction rate, conversion, and selectivity. The goal of such studies would be to identify a set of conditions that provide the desired product in high yield and purity while minimizing reaction time and the formation of byproducts.

Table 1: Hypothetical Parameters for Reaction Condition Optimization

| Parameter | Range for Optimization | Potential Impact |

| Temperature (°C) | Ambient to 150 | Reaction rate, byproduct formation |

| Solvent | Toluene, DMF, DMSO, Acetonitrile | Solute solubility, reaction mechanism |

| Catalyst | Palladium-based, Copper-based | Reaction rate, selectivity |

| Base | K2CO3, NaH, Cs2CO3 | Deprotonation efficiency, side reactions |

This table represents a general approach to optimization and is not based on published data for this compound.

Purity Improvement Techniques in Scaled Synthesis

Information regarding specific purity improvement techniques for the scaled synthesis of this compound is not documented. In a scaled-up synthesis, common purification methods would include recrystallization, column chromatography, and potentially distillation if the compound is sufficiently volatile and stable. The choice of technique would depend on the physical properties of the compound and the nature of the impurities.

Table 2: General Purity Improvement Techniques

| Technique | Principle | Applicability |

| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Crystalline solids with thermally stable properties. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Purification of a wide range of compounds, scalable with appropriate equipment. |

| Extraction | Partitioning of a compound between two immiscible liquid phases. | Removal of impurities with different solubility properties. |

This table outlines general chemical purification methods and does not reflect specific published procedures for this compound.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 5 but 2 Ynyloxy Picolinic Acid

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of picolinic acid derivatives can proceed through various pathways, often involving catalysis to achieve high efficiency and selectivity.

Although a specific catalytic cycle for 5-(But-2-ynyloxy)picolinic acid has not been published, the synthesis of substituted picolinates often employs metal-based catalysts. researchgate.net For instance, multi-component reactions catalyzed by heterogeneous catalysts like metal-organic frameworks (MOFs) have been proposed. In one such mechanism for forming a substituted picolinate (B1231196), the cycle involves several key intermediates (see Figure 1). nih.gov The process begins with the activation of an aldehyde by the catalyst, which then reacts with another component like malononitrile (B47326) to form a first intermediate (I). nih.gov Concurrently, a second intermediate (II) is formed from the reaction of a pyruvate (B1213749) with ammonia. nih.gov These two intermediates then combine in a Michael addition to yield a third intermediate (III), which subsequently undergoes cyclization and oxidation to form the final picolinate ring. nih.gov

Another relevant transformation is palladium-catalyzed C-H activation, where a picolinamide (B142947) directing group can be used to facilitate the formation of heterocyclic structures. nih.gov This process proceeds through the formation of a palladacycle intermediate, a five-membered ring chelate involving the palladium, the picolinamide nitrogen, and the target C-H bond. nih.gov Subsequent oxidation and reductive elimination lead to the final product. nih.gov

Figure 1: Generalized Proposed Mechanism for Picolinate Synthesis A simplified representation based on catalyzed multi-component reactions.

This proposed pathway illustrates the complexity and stepwise nature of catalyzed picolinate synthesis. nih.gov

The synthesis of the picolinic acid core itself is often achieved through the oxidation of 2-methylpyridine (B31789) (α-picoline) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org The reaction proceeds through the oxidation of the methyl group to a carboxylate, followed by acidification to yield picolinic acid. orgsyn.org

Auxiliary ligands and activating agents are crucial for enhancing reaction rates and controlling selectivity in the synthesis of picolinic acid and its derivatives.

In palladium-catalyzed reactions, the picolinamide group itself can act as an effective directing group, or auxiliary ligand, guiding the catalyst to a specific C-H bond for functionalization. nih.gov Picolinic acid has also been shown to act as a mediating ligand that can significantly accelerate the activation of peracetic acid by a Mn(II) catalyst in advanced oxidation processes. nih.gov

For derivatization reactions, such as the etherification of a 5-hydroxypicolinic acid precursor with a butynyl group or the formation of amide derivatives, activating agents are essential. The carboxylic acid group of picolinic acid is often converted into a more reactive form, such as an acid chloride or an active ester, to facilitate nucleophilic attack. nih.gov Thionyl chloride (SOCl₂) is a common reagent used to convert carboxylic acids into their corresponding acid chlorides. nih.gov Coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are also widely used to form active esters that readily react with nucleophiles. researchgate.net

| Agent Type | Example | Function in Picolinic Acid Chemistry | Reference |

| Activating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acid chloride for ester or amide synthesis. | nih.gov |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | Facilitates the formation of active esters from carboxylic acids for subsequent reactions. | researchgate.net |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Oxidizes the methyl group of 2-picoline to form the carboxylic acid of picolinic acid. | wikipedia.orgorgsyn.org |

| Directing Group | Picolinamide | Acts as an auxiliary ligand to direct a metal catalyst to a specific C-H bond. | nih.gov |

| Mediating Ligand | Picolinic Acid (PICA) | Mediates Mn(II) activation of peracetic acid, enhancing oxidation rates. | nih.gov |

Kinetic Studies of Formation and Derivatization Reactions

Specific kinetic data for the formation and derivatization of this compound are not available in the surveyed literature. However, the principles of kinetic analysis for similar organic reactions provide a framework for understanding the factors that would influence its reaction rates.

Kinetic studies would be required to determine the reaction orders and rate constants for the synthesis of this compound. This typically involves systematically varying the concentration of one reactant while keeping others constant and measuring the effect on the initial reaction rate.

For a hypothetical reaction where 5-hydroxypicolinic acid (A) reacts with a butynyl halide (B) to form the target product, the rate law would be expressed as: Rate = k[A]ˣ[B]ʸ

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to reactants A and B. These orders must be determined experimentally. For example, if doubling the concentration of A doubles the rate, the reaction is first order with respect to A (x=1). If doubling the concentration of B quadruples the rate, the reaction is second order with respect to B (y=2).

The rate of formation of this compound would be influenced by several factors:

Concentration: As shown in the general rate law, the concentration of reactants is a primary driver of the reaction rate. Higher concentrations of the 5-hydroxypicolinic acid precursor and the butynylating agent would generally lead to a faster reaction.

Temperature: Reaction rates typically increase with temperature, as more molecules possess the necessary activation energy. The relationship is described by the Arrhenius equation, which can be used to calculate the activation energy for the reaction from rate data at different temperatures.

Solvent: The choice of solvent can significantly impact reaction kinetics by affecting reactant solubility and stabilizing transition states or intermediates. nih.gov For instance, polar aprotic solvents are often used for nucleophilic substitution reactions like etherification.

pH: The pH of the reaction medium can be critical, especially when dealing with acidic or basic functional groups. For the etherification of 5-hydroxypicolinic acid, the phenolic hydroxyl group is typically deprotonated with a base to form a more nucleophilic phenoxide, making the reaction pH-dependent.

Theoretical Mechanistic Insights and Validation with Experimental Data

Theoretical and computational chemistry offer powerful tools for predicting reaction mechanisms, which can then be validated through experimental work. For picolinic acid derivatives, theoretical insights have been used to understand and predict reactivity.

For example, in palladium-catalyzed C-H functionalization reactions directed by a picolinic acid auxiliary, deuterium (B1214612) incorporation experiments have been used to validate theoretical predictions. nih.gov The observation of deuterium at the terminal methyl groups of a substrate after treatment with a palladium catalyst in a deuterated solvent confirmed that C-H activation at that specific (δ) position was feasible, supporting the proposed cyclopalladation mechanism. nih.gov

In the context of this compound, computational modeling could be used to:

Calculate the energy barriers for different proposed reaction pathways to determine the most likely mechanism.

Model the structure of transition states and intermediates.

Predict the influence of different catalysts or ligands on the reaction energetics.

These theoretical predictions would then require validation through experimental studies, such as kinetic analysis, intermediate trapping, or isotopic labeling experiments, to confirm the proposed mechanisms.

Computational Chemistry and Theoretical Investigations of 5 but 2 Ynyloxy Picolinic Acid

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are instrumental in mapping out the three-dimensional arrangements of atoms in a molecule and understanding the forces that govern its shape. These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

The conformational landscape of 5-(but-2-ynyloxy)picolinic acid is defined by the rotational freedom around several key single bonds. The primary degrees of freedom are the torsion angles associated with the butynyloxy side chain and its connection to the picolinic acid ring.

The picolinic acid moiety itself is relatively rigid due to the aromatic nature of the pyridine (B92270) ring. However, the orientation of the carboxylic acid group relative to the ring can vary. The most stable conformer is typically planar, stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen.

C4-C5-O-C1' : Defines the orientation of the ether linkage relative to the pyridine ring.

C5-O-C1'-C2' : Governs the rotation around the oxygen-carbon bond of the side chain.

O-C1'-C2'-C3' : Determines the orientation of the alkyne group.

Computational scans of the potential energy surface by systematically varying these dihedral angles can identify the low-energy conformers. These stable structures represent the most likely shapes the molecule will adopt.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-O-C1') (°) | Dihedral Angle (C5-O-C1'-C2') (°) | Relative Energy (kcal/mol) |

| A | 0 | 180 | 0.00 |

| B | 180 | 180 | 1.5 |

| C | 0 | 60 | 3.2 |

| D | 180 | 60 | 4.8 |

Note: Data is illustrative and based on typical findings for similar aromatic ethers. Actual values would require specific DFT calculations.

Intramolecular interactions play a critical role in stabilizing the preferred conformations of this compound. The most significant of these is the intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. researchgate.netwikipedia.org This interaction forms a six-membered ring, which imparts significant planarity and stability to the picolinic acid fragment. researchgate.netwikipedia.org

While direct π-stacking within a single molecule is not possible, interactions between the π-system of the pyridine ring and the butynyl group can occur. These are a form of intramolecular dispersion interaction that can influence the conformational preferences of the side chain.

Chelation is a key feature of picolinic acid and its derivatives. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen of the carboxyl group can coordinate to a metal ion. While this is an intermolecular interaction, the inherent chelating ability is a direct consequence of the intramolecular arrangement of these functional groups.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods allow for the calculation of various descriptors that provide a quantitative measure of a molecule's electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.orgmasterorganicchemistry.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ether linkage. The LUMO, on the other hand, is likely to be distributed over the pyridine ring and the carboxylic acid group, which contains electron-withdrawing atoms.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Gap | 5.3 |

Note: These values are representative and would be determined through specific quantum chemical calculations.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge.

For this compound, the MEP surface would show negative potential (typically colored red or orange) around the electronegative oxygen and nitrogen atoms, indicating regions that are susceptible to electrophilic attack. The most negative region is expected to be around the carboxylic acid oxygen atoms and the pyridine nitrogen. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

This charge distribution information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Simulation of Spectroscopic Signatures (e.g., Vibrational, NMR)

Computational chemistry can simulate various spectroscopic techniques, providing a theoretical spectrum that can be compared with experimental data to confirm the structure of a compound.

Simulated vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would include the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and various C-H and C-N stretching and bending modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations predict the resonance frequencies of the different nuclei (e.g., ¹H and ¹³C) in the molecule, which are highly sensitive to the local electronic environment. Comparing the calculated NMR spectrum with an experimental one is a powerful tool for structure elucidation.

Lack of Specific Research Data on the Solvent Effects on this compound

A thorough review of available scientific literature reveals a significant gap in the computational chemistry and theoretical investigation of the specific compound this compound. While computational studies on the parent molecule, picolinic acid, and some of its simpler derivatives have been conducted, no specific research detailing the solvent effects on the molecular and electronic structure of this compound has been publicly documented.

Theoretical investigations into how different solvents influence the properties of chemical compounds are crucial for understanding their behavior in various chemical environments. These studies typically employ methods like Density Functional Theory (DFT) combined with continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Such computational analyses provide valuable insights into how solvent polarity and other solvent-specific interactions can alter a molecule's geometry (bond lengths and angles), electronic properties (dipole moment, HOMO-LUMO energy gap), and spectroscopic signatures.

For related compounds, like picolinic acid and its 4-substituted derivatives, studies have shown that solvent-molecule interactions are most pronounced around the polar heteroatoms of the molecule. researchgate.net Polar solvents, in particular, have been observed to significantly influence the solvation energies and dipole moments of these related acids. researchgate.net However, without specific computational studies on this compound, it is not possible to provide detailed, quantitative data, such as tables of bond lengths, bond angles, or electronic properties in various solvents, as requested.

The absence of such specific data precludes the generation of a detailed article on the "," particularly for the subsection concerning "Solvent Effects on Molecular and Electronic Structure." Further experimental or computational research is required to elucidate these specific properties for this compound.

Structure Activity Relationship Sar Studies and Molecular Design of 5 but 2 Ynyloxy Picolinic Acid Analogues

Design Principles for Picolinic Acid Derivatives with Alkynyl Moieties

Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry due to its ability to act as a bidentate chelating agent for various metal ions and its presence in molecules with diverse biological activities. The incorporation of an alkynyl moiety, such as the but-2-ynyloxy group in 5-(But-2-ynyloxy)picolinic acid, introduces specific structural and electronic features that can be exploited in drug design.

The design of picolinic acid derivatives featuring alkynyl groups is often guided by the following principles:

Introduction of Rigidity: The triple bond of the alkyne group imparts rigidity to the side chain, which can be advantageous for optimizing binding to a specific protein pocket by reducing the entropic penalty upon binding.

Linear Geometry: The linear geometry of the alkyne can act as a directional handle, allowing for precise positioning of other functional groups to interact with specific residues in a binding site.

Bioorthogonal Reactivity: Terminal alkynes can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This feature is valuable for chemical biology applications, including target identification and the development of covalent inhibitors.

Modulation of Physicochemical Properties: The introduction of an alkynyl group influences the lipophilicity, polarity, and metabolic stability of the parent molecule, which can be fine-tuned to improve pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interaction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR can be a powerful tool to predict the activity of novel derivatives and to guide their rational design.

Selection and Calculation of Relevant Molecular Descriptors (e.g., 3D Descriptors)

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For a comprehensive analysis of this compound analogs, a combination of 1D, 2D, and 3D descriptors would be employed.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Class | Examples | Description |

| 1D Descriptors | Molecular Weight (MW), logP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors | These descriptors are based on the molecular formula and provide basic information about the molecule's size, polarity, and hydrogen bonding capacity. |

| 2D Descriptors | Topological Indices (e.g., Balaban J index), Molecular Connectivity Indices, 2D Autocorrelation Descriptors | These descriptors are derived from the 2D representation of the molecule and describe its topology, branching, and the distribution of atomic properties. |

| 3D Descriptors | 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) Descriptors, WHIM (Weighted Holistic Invariant Molecular) Descriptors, Geometrical Descriptors (e.g., molecular surface area, volume) | These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and spatial distribution of properties. |

The calculation of these descriptors is performed using specialized software that can generate a large and diverse set of descriptors for each molecule in the dataset.

Development and Validation of Predictive Models

Once the molecular descriptors are calculated, a QSAR model can be developed using various statistical methods. The process typically involves:

Dataset Division: The set of compounds with known biological activity is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are used to establish a relationship between the descriptors and the biological activity.

Model Validation: The robustness and predictive ability of the QSAR model are rigorously assessed through internal and external validation techniques.

Table 2: Key Parameters for QSAR Model Validation

| Validation Parameter | Description |

| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit. |

| Cross-validated R² (Q²) | A measure of the predictive ability of the model, typically calculated using leave-one-out or leave-many-out cross-validation. |

| External Validation (R²_pred) | The R² value calculated for the external test set, providing an unbiased estimate of the model's predictive performance on new data. |

A well-validated QSAR model can then be used to predict the biological activity of newly designed this compound analogs before their synthesis, thereby prioritizing the most promising candidates.

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

The interaction of a ligand with its biological target is highly dependent on its three-dimensional structure and the spatial arrangement of its functional groups. For this compound, modifications to both the picolinic acid core and the butynyloxy side chain can have a profound impact on its molecular recognition and binding affinity.

Positional Scanning of the Picolinic Acid Core

The picolinic acid scaffold offers several positions for substitution. A positional scanning approach would involve systematically introducing various substituents at different positions on the pyridine (B92270) ring to probe the steric and electronic requirements of the binding site.

Table 3: Illustrative Positional Scanning of the Picolinic Acid Core

| Position of Substitution | Type of Substituent | Expected Impact on Binding Affinity |

| Position 3 | Small, electron-donating group (e.g., -CH₃) | May enhance binding through favorable van der Waals interactions or by modulating the electronics of the pyridine ring. |

| Position 4 | Hydrogen bond donor/acceptor (e.g., -NH₂, -OH) | Could form a key hydrogen bond with a specific residue in the binding pocket, significantly increasing affinity. |

| Position 6 | Bulky, hydrophobic group (e.g., phenyl) | May lead to a steric clash and a decrease in affinity, unless there is a corresponding hydrophobic pocket in the receptor. |

Note: The expected impacts are hypothetical and would need to be validated by experimental data.

Variational Analysis of the Butynyloxy Chain (e.g., Alkyne Position, Chain Length)

The butynyloxy chain is a critical determinant of the molecule's interaction with its target. A variational analysis would explore how changes in this chain affect binding.

Alkyne Position: Shifting the position of the triple bond within the four-carbon chain (e.g., from but-2-yne to but-3-yne) would alter the geometry and rigidity of the side chain. This could lead to a more or less favorable orientation within the binding site.

Chain Length: Systematically increasing or decreasing the length of the alkyl chain (e.g., propynyloxy, pentynyloxy) would probe the dimensions of the binding pocket. An optimal chain length would maximize favorable hydrophobic interactions without introducing steric hindrance.

Table 4: Illustrative Variational Analysis of the Alkynyloxy Chain

| Chain Modification | Rationale | Potential Outcome on Binding Affinity |

| Propynyloxy | Shorter chain | May be optimal if the binding pocket is constrained. |

| Pentynyloxy | Longer chain | Could access a deeper hydrophobic pocket, potentially increasing affinity. |

| But-3-ynyloxy | Terminal alkyne | Allows for different directional interactions and potential for "click" chemistry applications. |

Note: The potential outcomes are illustrative and would require experimental verification.

Advanced Spectroscopic and Analytical Characterization of 5 but 2 Ynyloxy Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(But-2-ynyloxy)picolinic acid, both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the picolinic acid ring and the protons of the but-2-ynyloxy side chain. The pyridine (B92270) ring protons are anticipated to appear in the downfield region, typically between 7.0 and 9.0 ppm. Specifically, the proton at position 6 would likely be the most deshielded due to its proximity to the nitrogen atom and the carboxylic acid group. The protons at positions 3 and 4 would also exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons (O-CH₂) of the but-2-ynyloxy group are expected to resonate around 4.8-5.0 ppm, while the methyl protons (CH₃) of the butyne group would likely appear around 1.8-2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons of the pyridine ring would appear between 120 and 160 ppm. The carbons of the but-2-ynyloxy side chain, including the sp-hybridized carbons of the alkyne, would have characteristic resonances in the upfield region of the spectrum.

Predicted NMR Data for this compound:

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H-3 | ~8.0-8.2 | C-2 | ~148-150 |

| H-4 | ~7.4-7.6 | C-3 | ~122-124 |

| H-6 | ~8.5-8.7 | C-4 | ~120-122 |

| O-CH₂ | ~4.8-5.0 | C-5 | ~155-157 |

| CH₃ | ~1.8-2.0 | C-6 | ~140-142 |

| COOH | ~13.0-14.0 | C=O | ~165-167 |

| O-CH₂ | ~55-60 | ||

| C≡C (alkyne) | ~75-85 | ||

| CH₃ | ~3-5 |

Note: Predicted values are based on the analysis of picolinic acid and related structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound and for studying its fragmentation pathways. Using techniques such as electrospray ionization (ESI), the exact mass of the molecular ion can be determined with high accuracy, which allows for the unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the ether bond, and fragmentation of the butyne side chain. The fragmentation of picolinyl esters is known to produce characteristic ions that can help in structural confirmation figshare.comnih.gov. While this compound is an ether, analogous fragmentation behavior involving the pyridine nitrogen can be anticipated.

Expected HRMS Data:

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | C₁₀H₁₀NO₃⁺ |

| [M-COOH]⁺ | Loss of carboxylic acid group | C₉H₉NO⁺ |

| [M-C₄H₅O]⁺ | Cleavage of the ether bond | C₆H₅NO₂⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1000-1300 cm⁻¹ region. The C≡C stretching of the internal alkyne is typically weak in the IR spectrum and may be found around 2100-2260 cm⁻¹ orgchemboulder.comlibretexts.org. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C stretching of the alkyne, which is often weak in the IR spectrum, can be a strong and sharp band in the Raman spectrum, typically appearing around 2200 cm⁻¹ for internal alkynes researchgate.net. The symmetric breathing vibrations of the pyridine ring are also characteristically strong in the Raman spectrum. The C=O stretch is generally weaker in Raman than in IR.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Pyridine Ring | C=C/C=N stretch | 1400-1600 | Strong |

| Ether | C-O stretch | 1000-1300 | Moderate |

| Alkyne | C≡C stretch | 2100-2260 (weak) | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 column, would be a suitable method for its analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound can be controlled by adjusting the pH of the mobile phase and the gradient of the organic solvent nih.govresearchgate.netsielc.comresearchgate.net. UV detection would be appropriate, given the presence of the chromophoric pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. However, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, would enable its analysis by GC-MS nih.govresearchgate.nethmdb.ca. This method would be highly effective for purity assessment and for the identification of volatile impurities. The mass spectrometer detector would provide fragmentation patterns that can confirm the identity of the derivatized compound and any co-eluting substances.

Applications in Ligand Design and Coordination Chemistry for 5 but 2 Ynyloxy Picolinic Acid

Fundamental Metal Chelation Properties of Picolinic Acid Scaffolds

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established bidentate chelating agent that coordinates with a wide array of metal ions. wikipedia.orgfsu.edu The chelation occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered ring. sjctni.eduresearchgate.netionicviper.org This N,O-bidentate coordination is a predominant bonding mode and is fundamental to the formation of stable metal complexes. sjctni.edunih.gov

The picolinic acid framework is capable of forming stable complexes with numerous transition metals, including but not limited to chromium, manganese, iron, cobalt, nickel, copper, and zinc. fsu.edusjctni.eduorientjchem.org The resulting metal complexes are often neutral and can exhibit lipophilic characteristics. The coordination environment of the metal center in these complexes can vary, leading to different geometries such as octahedral or tetrahedral, which can be influenced by the presence of other ligands or the stoichiometry of the complex. nih.govorientjchem.orgresearchgate.net Studies on various picolinic acid derivatives have shown that substituents on the pyridine ring can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. nih.gov

The inherent properties of the picolinic acid scaffold provide a robust foundation for the design of more complex and functional ligands, such as 5-(but-2-ynyloxy)picolinic acid. The fundamental coordination behavior of the picolinic acid moiety is expected to be retained, allowing for the predictable assembly of metal complexes.

Design and Synthesis of Novel Metal Complexes Utilizing this compound as a Ligand

The synthesis of metal complexes with this compound as a ligand would generally follow established procedures for forming complexes with other picolinic acid derivatives. A common method involves the reaction of the ligand with a suitable metal salt in a 1:2 or 1:3 molar ratio in a solvent such as ethanol. sjctni.eduorientjchem.org The reaction mixture is typically refluxed for several hours, followed by concentration and cooling to facilitate the crystallization of the complex. sjctni.edu The product can then be washed with a solvent like diethyl ether to remove any unreacted ligand. orientjchem.org

The design of novel metal complexes with this compound is driven by the dual functionality of the ligand. The picolinic acid group directs the assembly of the complex with a metal ion, while the but-2-ynyloxy tail provides a reactive site for subsequent modifications. This design allows for the creation of bifunctional molecules where the metal center can impart properties like luminescence or catalytic activity, and the alkyne can be used to link the complex to other molecules or surfaces.

For instance, the synthesis of a rhodium complex could be achieved by reacting this compound with a rhodium precursor, such as [{Rh(C5Me5)Cl2}2], in the presence of a base like sodium methoxide. rsc.org Similarly, complexes with other transition metals like copper, zinc, or cobalt could be prepared by reacting the ligand with the corresponding metal nitrates or chlorides. orientjchem.orgnih.gov The specific reaction conditions, such as solvent, temperature, and reaction time, would be optimized for each metal to achieve the desired complex in good yield and purity.

Spectroscopic and Structural Characterization of Metal-5-(But-2-ynyloxy)picolinic Acid Complexes

The characterization of metal complexes of this compound would rely on a suite of spectroscopic and analytical techniques to determine their structure and properties. These methods are standard in coordination chemistry and provide detailed information about the coordination environment of the metal ion and the integrity of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the picolinic acid moiety to the metal center. Upon complexation, the characteristic stretching frequency of the carboxylic C=O group would shift compared to the free ligand. sjctni.eduorientjchem.org Similarly, a shift in the C=N stretching frequency of the pyridine ring would also indicate its coordination to the metal. orientjchem.org The presence of the alkyne C≡C bond would be confirmed by a characteristic absorption in the range of 2100-2260 cm⁻¹, which should remain largely unaffected by the coordination of the picolinic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would provide detailed structural information in solution. The chemical shifts of the pyridine protons and carbons would be expected to change upon coordination to the metal. nih.gov The signals corresponding to the but-2-ynyloxy group would also be present, confirming the structure of the ligand within the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For example, the d-d transitions observed for transition metal complexes can indicate whether the geometry is octahedral, tetrahedral, or distorted. orientjchem.orgresearchgate.net

Below is a table summarizing the expected spectroscopic data for a hypothetical metal complex of this compound.

| Spectroscopic Technique | Expected Observations for Metal Complex | Reference for General Method |

| FT-IR | Shift in ν(C=O) and ν(C=N) frequencies compared to free ligand. Presence of ν(C≡C). | sjctni.eduorientjchem.org |

| ¹H NMR (for diamagnetic complexes) | Shift in aromatic proton signals. Presence of signals for the but-2-ynyloxy group. | nih.gov |

| ¹³C NMR (for diamagnetic complexes) | Shift in pyridine and carboxylate carbon signals. Presence of signals for the alkyne and ether carbons. | nih.gov |

| UV-Vis | d-d transition bands indicative of the coordination geometry (e.g., octahedral, tetrahedral). | orientjchem.orgresearchgate.net |

Post-Coordination Functionalization Strategies via the Alkyne Moiety (e.g., Click Chemistry on Complexes)

A key feature of this compound is the presence of the alkyne group, which allows for post-coordination functionalization of its metal complexes. The most prominent method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govrsc.org This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring that links the metal complex to another molecule containing an azide (B81097) group. nih.govnih.gov

This strategy enables the covalent attachment of a wide range of functionalities to the metal complex after its initial synthesis. For example:

Fluorescent Dyes: An azide-functionalized fluorophore can be "clicked" onto the alkyne-containing metal complex, allowing for fluorescent labeling and tracking of the complex in biological systems. nih.gov

Targeting Moieties: Biomolecules such as peptides or carbohydrates with azide groups can be attached to the complex to direct it to specific cells or tissues.

Polymerization: Bifunctional molecules with two azide groups could be used to link multiple metal complexes together, forming coordination polymers.

The CuAAC reaction is generally mild and compatible with a wide range of functional groups, making it an ideal tool for modifying pre-formed metal complexes without disrupting the coordination sphere. mdpi.comacs.org This post-coordination modification strategy significantly expands the potential applications of metal complexes derived from this compound, transforming them into modular building blocks for more complex molecular architectures. mdpi.com

Supramolecular Assembly and Material Science Applications of Metal Complexes

The metal complexes of this compound are not only interesting as discrete molecules but also as building blocks for supramolecular assemblies and advanced materials. The formation of these higher-order structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds. rsc.orgmdpi.com

The specific structure of the metal complex, including its coordination geometry and the presence of the but-2-ynyloxy side chain, can direct the self-assembly process. For example, if the metal center has open coordination sites, it can bridge to other ligands or complexes to form coordination polymers or metal-organic frameworks (MOFs). rsc.org Even in fully coordinated complexes, intermolecular interactions between the aromatic rings of the picolinic acid ligands or between the side chains can lead to the formation of well-ordered supramolecular structures. mdpi.com

The alkyne functionality also offers a route to creating novel materials. For instance, the complexes could be polymerized through alkyne coupling reactions to create metallopolymers with interesting electronic or optical properties. Furthermore, the ability to functionalize the alkyne via click chemistry allows for the integration of these metal complexes into larger systems, such as grafting them onto polymer backbones or nanoparticles.

The potential applications of these materials are diverse and span several areas of material science:

| Potential Application Area | Description | Related Research Principles |

| Luminescent Materials | Transition metal complexes, particularly those of iridium(III) and other heavy metals, with picolinate-type ligands can exhibit phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs). | nih.gov |

| Catalysis | The metal center of the complex can act as a catalytic site, and the supramolecular assembly can create a porous framework that allows for size- or shape-selective catalysis. | ajol.info |

| Sensors | The photophysical properties of the metal complexes may change upon binding to specific analytes, enabling their use as chemical sensors. | acs.org |

| Nanomedicine | By attaching targeting ligands via the alkyne group, these complexes could be developed as theranostic agents for targeted drug delivery and bioimaging. | rsc.org |

| Spintronics and Quantum Computing | Polynuclear metal complexes can exhibit single-molecule magnet (SMM) behavior, which is of interest for high-density data storage and quantum computing applications. | georgiasouthern.edu |

Chemical Biology and Probe Development Based on 5 but 2 Ynyloxy Picolinic Acid

Rational Design and Synthesis of Chemical Probes Incorporating the 5-(But-2-ynyloxy)picolinic Acid Scaffold

The rational design of chemical probes based on the this compound scaffold leverages the established roles of picolinic acid derivatives in interacting with biological targets, such as zinc finger proteins and various enzymes. drugbank.comnih.gov The core principle is to append the but-2-ynyloxy group, which contains a terminal alkyne, as a bio-orthogonal handle. This handle is chemically inert within biological systems but can undergo specific, controlled reactions with an external probe, a concept central to "click chemistry." website-files.comnih.gov

The design strategy involves creating derivatives where the fundamental pharmacophore responsible for target binding is conserved, while the alkyne handle is positioned in a way that does not obstruct this primary interaction. This allows the probe to first engage its biological target, after which the alkyne moiety is available for subsequent ligation reactions.

Synthesis of these probes typically involves standard organic chemistry transformations. The picolinic acid core can be modified through various reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions, to generate a library of diverse analogues. nih.govnih.gov For instance, the carboxylic acid group of this compound can be activated and coupled with a range of amines to produce picolinamide (B142947) derivatives. nih.govunimi.it Alternatively, precursors can be synthesized and the but-2-ynyloxy group can be introduced in a later step via nucleophilic substitution. unimi.it

Table 1: Synthetic Strategies for Probe Development

| Reaction Type | Description | Precursors | Purpose |

|---|---|---|---|

| Amide Coupling | The carboxylic acid of the picolinic scaffold is coupled with an amine to form an amide bond. | This compound, various primary/secondary amines | Generate diverse libraries of picolinamide-based probes. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | Bromo-picolinic acid precursors, boronic acids/esters | Introduce diverse substituents onto the pyridine (B92270) ring to modulate binding affinity and selectivity. nih.gov |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Halogenated picolinic acid derivatives, terminal alkynes | Directly install the alkyne handle onto the core scaffold. unimi.it |

Bio-orthogonal Ligation Strategies Employing the Alkyne Moiety (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition, Strain-Promoted Alkyne-Azide Cycloaddition)

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The alkyne group of the this compound scaffold is an ideal handle for such reactions, most notably the azide-alkyne cycloaddition. nih.govwikipedia.org This reaction forms a stable triazole ring, covalently linking the chemical probe to a reporter molecule.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific ligation method that joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted triazole. nih.gov The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate. nih.govjenabioscience.comresearchgate.net The use of ligands can accelerate the reaction and protect biomolecules from damage caused by reactive oxygen species that may be generated. nih.govresearchgate.net CuAAC is exceptionally reliable and has become a foundational tool in chemical biology for its high yields and simple reaction conditions. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst. Instead, the alkyne is incorporated into a strained ring system, typically a cyclooctyne derivative. magtech.com.cnnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide. magtech.com.cn While the this compound itself contains a linear alkyne and is used in CuAAC, probes for SPAAC would be designed to react with a strained cyclooctyne-bearing molecule. The development of various cyclooctynes, such as DIBO and DIFO, has expanded the utility of SPAAC by offering faster reaction kinetics. nih.gov

Table 2: Comparison of CuAAC and SPAAC Ligation Strategies

| Feature | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Copper(I) catalyst. nih.govnih.gov | Catalyst-free; driven by ring strain. nih.govmagtech.com.cn |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Kinetics | Generally very fast and high yielding. | Kinetics depend on the specific strained alkyne used. nih.gov |

| Biocompatibility | Potential for copper cytotoxicity is a concern in living systems. nih.gov | Considered highly biocompatible due to the absence of a metal catalyst. |

| Application | Widely used for in vitro and ex vivo labeling, and some in vivo applications with careful optimization. researchgate.net | Preferred for labeling in living cells and whole organisms. nih.gov |

Investigation of Molecular Interactions within Complex Biological Systems

Probes derived from this compound are powerful tools for studying molecular interactions within their native biological context, such as in cell lysates or intact cells. The general strategy involves two steps: first, the probe is introduced into the biological system, where it binds to its specific molecular target(s) through non-covalent interactions. Second, a reporter molecule containing a complementary azide group (e.g., biotin-azide or a fluorophore-azide) is added.

A bio-orthogonal ligation reaction (CuAAC or SPAAC) is then initiated, which covalently links the reporter to the probe—and by extension, to the probe's binding partners. This "tags" the target proteins, allowing for their isolation and identification. For example, if a biotin-azide is used, the entire probe-target complex can be captured and enriched from the complex mixture using streptavidin-coated beads. The enriched proteins can then be identified using techniques like mass spectrometry. This approach allows researchers to map the interaction landscape of the picolinic acid scaffold without prior knowledge of its specific targets.

Utility in Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive compound is a critical and often challenging step in drug discovery. technologynetworks.com Chemical probes based on this compound are instrumental in this process through methodologies such as chemical proteomics and affinity-based protein profiling (AfBPP). mdpi.com

In a typical target identification experiment, the alkyne-bearing probe is incubated with a proteome (e.g., a cell lysate). mdpi.com After allowing the probe to bind to its target(s), an azide-functionalized reporter tag is added, and a click reaction is performed. This covalently attaches the tag to the target protein. The tagged proteins can then be visualized by gel electrophoresis (if a fluorescent tag is used) or isolated for identification by mass spectrometry. This process confirms that the compound directly engages with the identified protein in a complex biological environment. mdpi.com

Target validation ensures that modulating the identified target leads to a desired physiological effect. technologynetworks.comwjbphs.com By creating a suite of probes with varying affinities based on the this compound scaffold, researchers can establish a structure-activity relationship (SAR). Correlating the binding affinity of these probes to their identified targets with the observed biological response helps to validate that the identified protein is indeed the functionally relevant target.

Development of Advanced Imaging and Detection Tools

The alkyne handle on the this compound scaffold provides a versatile conjugation site for the development of advanced imaging and detection tools. nih.gov By attaching different reporter molecules through click chemistry, a single core probe can be adapted for various analytical and imaging modalities.

Fluorescence Microscopy: By clicking an azide-containing fluorophore (e.g., an azide-modified coumarin or TAMRA) onto the probe, researchers can create fluorescent probes. nih.gov These can be used to visualize the subcellular localization of the probe's targets within fixed or living cells using fluorescence microscopy.

Positron Emission Tomography (PET): For whole-body imaging in living subjects, PET probes can be developed. nih.gov This involves attaching a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). An azide-containing chelator or prosthetic group is first clicked onto the picolinic acid probe, and this assembly is then radiolabeled with ¹⁸F. nih.govmdpi.com Such PET probes enable the non-invasive visualization and quantification of target expression in vivo. nih.govmdpi.com

Table 3: Imaging Modalities Enabled by Alkyne-Functionalized Probes

| Imaging Modality | Attached Reporter Group | Application |

|---|---|---|

| Fluorescence Imaging | Azide-functionalized fluorophore (e.g., fluorescein, rhodamine) | Visualization of target distribution in cells and tissues. nih.gov |

| PET Imaging | Azide-containing prosthetic group for radiolabeling (e.g., with ¹⁸F). nih.gov | Non-invasive, quantitative imaging of target expression in whole living subjects. mdpi.commdpi.com |

Advanced Methodologies in Theoretical Modeling and Data Analysis

Computational Drug Discovery Approaches

Computational drug discovery employs a suite of in silico techniques to model the interaction between a ligand, such as 5-(But-2-ynyloxy)picolinic acid, and its biological target. These methods provide insights into the binding affinity and mode of interaction, guiding further experimental studies.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, molecular docking would be used to simulate its fit into the active site of a target enzyme or receptor. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, docking studies on pyrazole (B372694) derivatives, which share a heterocyclic nature with picolinic acid, have been used to screen for potential inhibitors of receptor tyrosine kinases and protein kinases. nih.gov A similar approach for this compound would help identify key amino acid residues involved in its binding and predict its inhibitory potential.

Molecular Dynamics (MD) Simulation: Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. This method simulates the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking. An MD simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other and the stability of their interactions in a solvated environment. Such simulations are crucial for confirming the binding mode and estimating the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

A hypothetical data table from a molecular docking study of this compound against a target protein might look like this:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | TYR82, LYS120, SER195 |

| Hydrogen Bonds | 2 |

Application of Machine Learning and Artificial Intelligence in SAR and Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing structure-activity relationship (SAR) studies by identifying complex patterns in large datasets of chemical structures and their biological activities.

For this compound and its analogs, ML models can be trained on existing data to predict the activity of novel, unsynthesized derivatives. This predictive modeling accelerates the optimization of the lead compound by prioritizing the synthesis of molecules with the highest predicted potency. Quantitative Structure-Activity Relationship (QSAR) is a key application of ML in this context. A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives has demonstrated the power of this approach in achieving high predictive accuracy. nih.gov For this compound, a QSAR model would be built using a set of structurally related compounds with known biological activities. The model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their activities to create a predictive equation.

A hypothetical QSAR model for a series of picolinic acid derivatives might be represented by the following equation:

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation could then be used to predict the pIC₅₀ of this compound and guide its chemical modification to improve activity.

Chem- and Bioinformatics for Data Integration and Analysis

Chemoinformatics and bioinformatics provide the tools and databases necessary to manage, analyze, and integrate the vast amounts of data generated in drug discovery research.

For this compound, chemoinformatics tools would be used to calculate a wide range of molecular descriptors, manage chemical structures, and perform similarity searches against large chemical databases to identify compounds with similar properties or potential off-target effects. Bioinformatics databases, on the other hand, would be essential for retrieving information about the biological target, including its sequence, structure, and function, as well as its role in disease pathways. The integration of chemical and biological data is crucial for building a comprehensive understanding of the compound's mechanism of action and for identifying potential biomarkers for its efficacy.

Advanced Statistical Methods for Structure-Property and Structure-Activity Correlations

Advanced statistical methods are the engine behind many of the computational approaches discussed, particularly in the realm of QSAR and predictive modeling. These methods are used to establish robust correlations between the chemical structure of a molecule and its physicochemical properties or biological activity.

For this compound, statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM) would be employed to develop QSAR models. nih.gov These methods can handle the complexity and high dimensionality of chemical data. For instance, a study on picolinic acid derivatives used quantum chemical calculations to correlate their electronic structure with their physiological effects, demonstrating the predictive power of these methods. nih.gov The robustness of these statistical models is assessed through rigorous validation techniques, including cross-validation and the use of external test sets, to ensure their predictive power for new compounds. nih.gov

A table summarizing the statistical validation of a hypothetical QSAR model for picolinic acid derivatives could be presented as follows:

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Standard Error of Prediction | 0.30 |

| F-statistic | 120.5 |

These statistical metrics provide confidence in the model's ability to accurately predict the biological activity of new picolinic acid derivatives, including this compound.

Q & A

Q. What are the recommended synthetic routes for 5-(but-2-ynyloxy)picolinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of picolinic acid derivatives with propargyl halides. For example, palladium-catalyzed cross-coupling reactions (e.g., decarboxylative coupling) may enhance regioselectivity and yield . Optimize reaction conditions (solvent, temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Monitor intermediates via HPLC or LC-MS to track byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR (¹H/¹³C, COSY, HSQC) to confirm regiochemistry of the but-2-ynyloxy group.

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).

- X-ray crystallography for definitive structural confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of propargyl derivatives.

- Store in airtight containers under inert gas (argon) to prevent oxidative decomposition.

- Conduct risk assessments using Safety Data Sheets (SDS) of structurally related compounds (e.g., propargyl ethers) as proxies if specific data are unavailable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies in NMR chemical shifts may arise from dynamic rotational isomerism of the but-2-ynyloxy group.

- Resolution : Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals. Compare with DFT-calculated chemical shifts using software like Gaussian or ORCA .

- Validation : Cross-reference with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for studying the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Synthesis : Incorporate the compound into MOFs via post-synthetic modification (PSM) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to anchor the alkyne group.

- Characterization : Use BET surface area analysis, PXRD, and XPS to confirm framework integrity and metal coordination.

- Activity Testing : Evaluate catalytic performance in model reactions (e.g., CO₂ reduction) using gas chromatography (GC) or in situ FTIR .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases).

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories.

- Validation : Compare computational results with enzymatic inhibition assays (IC₅₀) and SPR-based binding kinetics .

Q. What are the pitfalls in interpreting bioactivity data for this compound in cell-based assays?

- Methodological Answer :

- Artifact Mitigation : Test for nonspecific cytotoxicity via MTT assays and confirm target engagement using siRNA knockdown or CRISPR-edited cell lines.

- Solubility Issues : Use DMSO stocks ≤0.1% v/v and include vehicle controls. Measure solubility via nephelometry in assay buffers.

- Data Reproducibility : Adopt standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and report p-values with effect sizes .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

- Experimental Measurement : Use potentiometric titration in aqueous-organic solvent mixtures (e.g., water:methanol 4:1) with a glass electrode.

- Theoretical Calibration : Apply QSPR models (e.g., ACD/pKa DB) and adjust for solvent effects using the Yasuda-Shedlovsky extrapolation method.

- Root-Cause Analysis : Check for intramolecular hydrogen bonding or steric effects altering ionization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|